2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-mesitylethanone
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Overview
Description
2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-mesitylethanone is a complex organic compound that features a triazole ring, a mesityl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-mesitylethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of the Mesityl Group: The mesityl group is attached through a Friedel-Crafts acylation reaction, using mesitylene and an acyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the mesityl group.
Scientific Research Applications
2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-mesitylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-mesitylethanone: Lacks the methyl group on the triazole ring.
2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: Replaces the mesityl group with a phenyl group.
Uniqueness
The presence of both the mesityl group and the specific substitution pattern on the triazole ring makes 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-mesitylethanone unique
Properties
Molecular Formula |
C22H25N3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C22H25N3OS/c1-13-10-15(3)21(16(4)11-13)20(26)12-27-22-24-23-18(6)25(22)19-9-7-8-14(2)17(19)5/h7-11H,12H2,1-6H3 |
InChI Key |
AIIIDYIPJIUHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)C3=C(C=C(C=C3C)C)C)C)C |
Origin of Product |
United States |
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